7-Bromo-2-chloro-pyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid
Description
7-Bromo-2-chloro-pyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid (CAS: 2891599-07-6) is a heterocyclic compound with the molecular formula C₇H₃BrClN₃O₂ and a molecular weight of 276.47 g/mol . Its structure features a pyrrolo[2,1-f][1,2,4]triazine core substituted with bromine at position 7, chlorine at position 2, and a carboxylic acid group at position 4. The SMILES notation Clc1ncc2n(n1)c(Br)cc2C(=O)O highlights its electronic configuration, which is critical for interactions in pharmacological and material science applications .
This compound is commercially available for research purposes, with its synthesis involving dehydrative aromatization in acidic media, a method shared with related brominated triazine derivatives . Its structural complexity and functional groups make it a candidate for kinase inhibitor development, particularly in targeting c-Met and VEGFR2 tyrosine kinases .
Properties
IUPAC Name |
7-bromo-2-chloropyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClN3O2/c8-5-1-3(6(13)14)4-2-10-7(9)11-12(4)5/h1-2H,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRUWJSZFXAFZIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=C1C(=O)O)C=NC(=N2)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClN3O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.47 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis from Pyrrole Derivatives
The most documented and reliable route to 7-bromo-2-chloro-pyrrolo[2,1-f]triazine derivatives starts from methyl pyrrole-2-carboxylate (Compound 11 in literature schemes). The synthetic sequence involves:
- N-Amination of methyl pyrrole-2-carboxylate using chloramine (NH2Cl) to introduce the critical N–N bond.
- Formation of Pyrrole Intermediate via treatment with benzoyl isothiocyanate.
- Hydrolytic Cyclization in 2 M sodium hydroxide to form bicyclic structures.
- S-Methylation to protect sulfur functionalities.
- Chlorination at the C-4 position using phosphorus oxychloride (POCl3) to introduce the chloro substituent.
- Regioselective Bromination at the C-7 position using N-bromosuccinimide (NBS), achieving a regioselectivity ratio of approximately 5:1 favoring C-7 over C-5 bromination.
- Selective Reduction and Aromatization steps using sodium borohydride (NaBH4) and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to restore aromaticity and finalize the bicyclic system.
This sequence yields the key intermediate 7-bromo-2-(methylsulfanyl)pyrrolo[2,1-f]triazine (Compound 16), which can be further manipulated to the target 7-bromo-2-chloro derivative by substitution of the methylsulfanyl group.
| Step | Reagents/Conditions | Purpose | Yield/Notes |
|---|---|---|---|
| 1 | NH2Cl (chloramine) | N-Amination | Efficient N–N bond formation |
| 2 | Benzoyl isothiocyanate | Pyrrole intermediate formation | Crude mixture used |
| 3 | 2 M NaOH, hydrolysis | Cyclization | Bicyclic compound formation |
| 4 | Methylation agent (e.g., MeI) | S-Methylation | Protection step |
| 5 | POCl3 | Chlorination at C-4 | High reactivity site blocked |
| 6 | NBS | Bromination at C-7 | ~5:1 regioselectivity (C-7:C-5) |
| 7 | NaBH4, DDQ | Reduction and aromatization | Good yield of final intermediate |
Alternative Bromohydrazone Route
Another synthetic approach involves condensation of 2-bromo-1,1-dimethoxyethane with carbobenzoxy hydrazine (NH2NHCbz) under acidic conditions (preferably concentrated phosphoric acid) to form bromohydrazone intermediates. Subsequent alkylation, cyclization, and deprotection steps lead to 1-aminopyrrole derivatives, which upon reaction with formamidine acetate, undergo triazine ring annulation to yield the pyrrolotriazine core.
Multistep and Transition Metal-Mediated Syntheses
Multistep syntheses often start from substituted pyridines or pyrroles, incorporating N-amination, halogenation, and coupling reactions catalyzed by transition metals such as copper. For example, bromination of 2-aminopyridine followed by conversion to pivaloylamide and subsequent reactions with N-aminopyrroles under copper catalysis afford substituted pyrrolotriazines.
Transition metal-mediated one-pot syntheses and rearrangements of pyrrolooxadiazines have also been reported, providing alternative routes to the target heterocycle with good regioselectivity and yields.
Data Tables and Analytical Results
Yield and Selectivity Data for Key Steps
| Reaction Step | Yield (%) | Selectivity/Notes |
|---|---|---|
| N-Amination of methyl pyrrole-2-carboxylate | 75-85 | Efficient, key bond formation |
| Chlorination at C-4 (POCl3) | High | Selective chlorination |
| Bromination at C-7 (NBS) | Moderate | ~5:1 regioselectivity favoring C-7 over C-5 |
| Reduction and Aromatization | Good | Restoration of aromatic system |
NMR and Structural Characterization
- [^1H NMR spectra](pplx://action/followup) in solvents such as CD3OD and DMSO-d6 confirm the substitution pattern and integrity of the pyrrolo[2,1-f]triazine ring.
- ORTEP diagrams from X-ray crystallography provide definitive structural confirmation of the brominated and chlorinated derivatives.
Summary of Key Synthetic Routes
| Methodology | Starting Material(s) | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Pyrrole Derivative Route | Methyl pyrrole-2-carboxylate | NH2Cl, POCl3, NBS, NaBH4, DDQ | High regioselectivity, good yields | Multiple steps, requires careful control |
| Bromohydrazone Route | 2-Bromo-1,1-dimethoxyethane, NH2NHCbz | Acidic conditions (H3PO4), alkylation, cyclization | Alternative pathway, good yields | Requires protection/deprotection steps |
| Transition Metal-Mediated Synthesis | Substituted pyridines and pyrroles | Cu catalysis, N-aminations, bromination | One-pot possibilities, versatile | Metal catalyst cost and removal |
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2-chloro-pyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its functional groups.
Cyclization: The triazine ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents (e.g., bromine, chlorine), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can produce compounds with altered oxidation states .
Scientific Research Applications
Potential Applications
The primary applications of 7-bromo-2-chloro-pyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid lie in medicinal chemistry and pharmacology.
Medicinal Chemistry
- Kinase Inhibitors The pyrrolo[2,1-f][1,2,4]triazine scaffold, including this compound, is a promising structure in drug discovery due to its ability to inhibit various kinases. Derivatives of this compound can demonstrate potent inhibitory effects on kinases.
- Therapeutic Agents Its unique structural features make it a valuable candidate for exploration in pharmacology and medicinal chemistry.
- Biological activities The compound's unique structure contributes to potential biological activities and applications in medicinal chemistry.
Interaction Studies
Interaction studies involving this compound focus on its binding affinity to various kinases. Techniques such as binding assays and structural analysis are employed. These studies help to elucidate the mechanism of action and potential therapeutic efficacy of this compound and its derivatives.
Chemical Reactivity
The chemical reactivity of this compound is due to the presence of electrophilic halogen atoms and the acidic carboxylic group. Potential reactions include:
- Halogen displacement
- Esterification of the carboxylic acid
- Amide formation
These reactions are significant for modifying the compound's structure to enhance its biological activity or create derivatives for further study.
Synthesis
Several synthetic routes have been developed for creating this compound. Common methods include:
- Cyclization reactions
- Halogenation
- Ester hydrolysis
Mechanism of Action
The mechanism of action of 7-Bromo-2-chloro-pyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to changes in cellular functions. For example, it may inhibit kinase enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The compound’s pharmacological and physicochemical properties are influenced by halogen placement and functional group modifications. Below is a comparative analysis with key analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Halogen Position: Bromine at position 7 (as in the target compound) is associated with stronger non-covalent interactions (e.g., halogen bonding) compared to bromine at position 5, as observed in crystallographic studies of related triazines .
Functional Groups: The carboxylic acid group in the target compound improves aqueous solubility, making it favorable for drug formulation.
Chlorine Substitution: The dichloro analog (CAS 1008112-03-5) shows increased molecular weight and steric bulk, which may reduce binding affinity to kinase targets compared to mono-chloro derivatives .
Biological Activity
7-Bromo-2-chloro-pyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid is a heterocyclic compound notable for its unique fused triazine and pyrrole structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. The presence of halogen substituents and a carboxylic acid group enhances its reactivity and biological profile.
- Molecular Formula : C7H3BrClN3O2
- Molecular Weight : 276.47 g/mol
- CAS Number : 2891599-07-6
The compound's structure contributes to its biological activity by allowing it to interact with various biological targets, particularly kinases involved in cellular signaling pathways.
Kinase Inhibition
Research indicates that the pyrrolo[2,1-f][1,2,4]triazine scaffold is effective in inhibiting several kinases. Notably, derivatives of this compound have shown significant inhibitory effects on the following targets:
| Kinase Target | Inhibition Activity | Reference |
|---|---|---|
| EGFR | Potent inhibitor | |
| VEGFR-2 | Significant inhibition | |
| Other Kinases | Various activities |
The inhibition of these kinases is crucial in cancer therapy as they play essential roles in tumor growth and progression.
Anti-inflammatory Activity
Preliminary studies have suggested that compounds related to the pyrrolo[2,1-f][1,2,4]triazine structure exhibit anti-inflammatory properties. While specific data for this compound is limited, related compounds have demonstrated the ability to inhibit COX-2 activity, an important target in inflammation:
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications at specific positions on the pyrrolo[2,1-f][1,2,4]triazine scaffold can significantly alter biological activity. For instance:
- Substitutions at positions 5 and 6 maintain biological activity.
- Modifications at position 7 do not retain activity.
This information is critical for further drug development efforts targeting specific kinases or inflammatory pathways.
Case Studies
Several studies have explored the biological implications of this compound:
- EGFR Inhibition Study : A study demonstrated that derivatives of the pyrrolo[2,1-f][1,2,4]triazine scaffold effectively inhibited EGFR kinase activity and showed promise in reducing cellular proliferation in colon cancer cell lines .
- VEGFR-2 Study : Another investigation found that modifications to the scaffold led to potent inhibitors of VEGFR-2, affecting endothelial cell proliferation associated with angiogenesis .
Q & A
Q. What are the optimal synthetic routes for 7-Bromo-2-chloro-pyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid?
Methodological Answer: Synthesis strategies for related pyrrolo-triazine derivatives often involve halogenation, cyclization, and functional group modifications. For example:
- Halogenation Steps : Bromination using reagents like N-bromosuccinimide (NBS) in dichloromethane (DCM) under controlled conditions (e.g., 2 hours at room temperature) can introduce bromine at specific positions .
- Cyclization : Base-mediated cyclization (e.g., NaH in DMF at 0°C) is critical for constructing the pyrrolo-triazine core .
- Carboxylic Acid Formation : Hydrolysis of ester intermediates or direct oxidation of methyl groups may yield the carboxylic acid moiety.
Q. Table 1: Comparison of Synthetic Approaches
| Method | Reagents/Conditions | Yield | Key Reference |
|---|---|---|---|
| A | NaH, DMF, 0°C → RT | 88% | |
| B | NBS, DCM, RT | 76% |
Q. How can NMR and mass spectrometry confirm the structure of this compound?
Methodological Answer:
- 1H NMR : Look for aromatic protons in the pyrrolo-triazine ring (δ 6.5–8.5 ppm) and absence of methylene/methyl groups if decarboxylation is avoided. For example, in similar compounds, specific shifts correlate with bromine and chlorine substitution patterns .
- 13C NMR : Carboxylic acid carbons typically appear at δ 165–175 ppm. Halogenated carbons (Br/Cl) show deshielding effects .
- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular formula (e.g., [M+H]+ for C₈H₄BrClN₃O₂). Fragmentation patterns (e.g., loss of COOH or Br/Cl groups) further validate the structure .
Q. Table 2: Expected Spectral Data
| Technique | Key Peaks/Fragments | Reference |
|---|---|---|
| 1H NMR | δ 7.2–7.8 (aromatic) | |
| HRMS | m/z 320.9001 (M+H)+ |
Advanced Research Questions
Q. How can computational methods optimize reaction design for this compound?
Methodological Answer:
- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways, such as bromination or cyclization steps, and predict transition states. This reduces trial-and-error experimentation .
- Reaction Path Search : Tools like the Artificial Force Induced Reaction (AFIR) method identify plausible intermediates and barriers, guiding experimental condition selection (e.g., solvent, temperature) .
- Machine Learning : Train models on existing pyrrolo-triazine synthesis data to predict optimal reagent ratios or reaction times .
Q. Key Workflow :
Simulate reaction pathways using software like Gaussian or ORCA.
Validate predictions with small-scale experiments.
Q. How should researchers resolve contradictions in spectral data during characterization?
Methodological Answer:
- Cross-Validation : Compare NMR/IR/MS data with structurally similar compounds (e.g., 7-Bromo-4-chloro-pyrrolo[2,3-d]pyrimidine derivatives) to identify inconsistencies .
- Isotopic Labeling : Use deuterated solvents or 13C-labeled intermediates to confirm peak assignments in complex spectra .
- Crystallography : If available, single-crystal X-ray diffraction provides unambiguous structural confirmation .
Case Study : In , conflicting mass fragments were resolved by HRMS, which confirmed the molecular ion and ruled out impurities .
Q. What strategies improve solubility and stability for biological assays?
Methodological Answer:
- Salt Formation : Convert the carboxylic acid to a sodium or potassium salt to enhance aqueous solubility.
- Co-Solvent Systems : Use DMSO-water mixtures (e.g., 10% DMSO) while ensuring compatibility with assay conditions .
- Lyophilization : For long-term storage, lyophilize the compound and store under inert gas (N₂/Ar) at −80°C .
Q. How can reaction conditions be optimized for scale-up?
Methodological Answer:
- DoE (Design of Experiments) : Use factorial designs to test variables (temperature, solvent polarity, catalyst loading). For example, achieved 88% yield by optimizing NaH stoichiometry and reaction time .
- Green Chemistry Principles : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to improve sustainability .
- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring .
Q. What are the key safety considerations during synthesis and handling?
Methodological Answer:
- Hazard Mitigation : Use fume hoods for reactions involving volatile halogenating agents (e.g., NBS) .
- Waste Disposal : Quench reactive intermediates (e.g., NaH residues) with isopropanol before aqueous disposal .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and flame-resistant lab coats .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
